2-Ethoxy-5-fluoropyrimidin-4-amine

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Medicinal chemists synthesizing O-linked pyrimidin-4-amine kinase inhibitor libraries face bis-adduct formation with 2-chloro analogs. This compound's ethoxy group acts as a traceless protecting-activating handle for clean sequential SNAr functionalization. • Enables dCK inhibitors with IC50 as low as 3 nM • Scalable 4-step telescoped synthesis (~68% overall yield) • QC documentation (NMR, HPLC, GC) included Ideal for JAK/STAT pathway inhibitor scale-up (e.g., AZD1480 intermediate).

Molecular Formula C6H8FN3O
Molecular Weight 157.15 g/mol
CAS No. 56076-21-2
Cat. No. B1294209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-fluoropyrimidin-4-amine
CAS56076-21-2
Molecular FormulaC6H8FN3O
Molecular Weight157.15 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=N1)N)F
InChIInChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
InChIKeyUNPWKSQAHRVMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-fluoropyrimidin-4-amine Procurement Guide


2-Ethoxy-5-fluoropyrimidin-4-amine (CAS 56076-21-2) is a difunctionalized pyrimidine scaffold that merges a C2 ethoxy ether, a C5 fluorine substituent, and a C4 primary amine within a single low-molecular-weight heterocycle (MW = 157.15 g·mol⁻¹) . The combination of the 4-amino handle and the 2-alkoxy leaving-group potential makes the compound a privileged intermediate for constructing O-linked pyrimidin-4-amine kinase inhibitor libraries via nucleophilic aromatic substitution (SNAr) or Mitsunobu chemistry [1]. Its synthetic accessibility from commodity 2,4-dichloro-5-fluoropyrimidine in four telescoped steps (ca. 68% overall yield) further distinguishes it from non-fluorinated or regioisomeric analogs that require divergent routes .

1
Kinase inhibitor library intermediate: Privileged scaffold for O-linked pyrimidin-4-amine kinase inhibitor libraries via regioselective SNAr or Mitsunobu chemistry.
2
Telescoped synthesis workflow: Four-step chromatography-free route from commodity 2,4-dichloro-5-fluoropyrimidine (~68% overall yield).
Supports multi-gram procurement and scale-up planning.
3
Comprehensive QC supply: ≥98% purity with batch-specific NMR, HPLC, and GC reports from multiple vendors.
Reduces internal analytical burden and accelerates regulatory documentation.

2-Ethoxy-5-fluoropyrimidin-4-amine Substitution Risk


Pyrimidine building blocks that differ only in the C2 substituent (e.g., -Cl vs. -OEt vs. -OMe) or in the position of the fluorine atom exhibit markedly different reactivity in SNAr reactions, altered hydrogen-bonding capacity, and divergent metabolic stability in downstream bioactive molecules . The ethoxy group of the target compound provides a balanced steric and electronic profile that enables clean O-alkylation while maintaining sufficient activation of the pyrimidine ring for subsequent displacement; the corresponding 2-chloro analog (2-chloro-5-fluoropyrimidin-4-amine, CAS 155-10-2) is a more reactive but less selective electrophile that often requires careful temperature control to avoid bis-adduct formation . Furthermore, switching to the regioisomeric 5-fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1) alters logP and aqueous solubility, parameters that critically influence both the synthetic handling and the pharmacokinetic properties of the final drug candidates .

!
2-Chloro analog: reactivity profile may differ
Higher C2 electrophilicity may compromise regiochemical fidelity, potentially increasing bis-adduct formation and reducing usable yield in telescoped sequences.
!
2-Methoxy analog: physicochemical context may shift
Lower logP and different hydrogen-bonding profile may alter membrane permeability and synthetic handling in drug candidate elaboration.
!
Non-fluorinated regioisomers may not transfer
Altered fluorine position modifies metabolic stability and ring electronics; route divergence may require re-optimization.

2-Ethoxy-5-fluoropyrimidin-4-amine Comparative Performance


SNAr Regioselectivity vs. 2-Chloro Analog

In the telescoped synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, the C2-ethoxy substituent of the target compound is installed and subsequently displaced by N-Boc-4-hydroxypiperidine in a single SNAr event that delivers the desired mono-O-alkylated product in 68% overall yield over four steps [1]. By contrast, when the analogous 2-chloro-5-fluoropyrimidin-4-amine (the direct 2-chloro comparator) is subjected to identical alkoxide conditions, the higher electrophilicity of the C2 chlorine frequently results in competitive displacement at the C4 position, generating bis-adduct impurities that require chromatographic removal and reduce usable yield below 40% under telescoped conditions [1]. The ethoxy group therefore functions as a traceless protecting-activating group that enforces regiochemical fidelity.

SNAr Regioselectivity
Head-to-head
68% yield vs <40% yield
Supports telescoped mono-O-alkylation fidelity with ethoxy as traceless directing group.
Comparator: 2-chloro analog (CAS 155-10-2) under identical alkoxide conditions.
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

LogP and Solubility vs. 2-Methoxy Analog

The computed logP of 2-ethoxy-5-fluoropyrimidin-4-amine is 0.53 , which places it within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five. The experimentally measured aqueous solubility is 5.17 mg·mL⁻¹ (0.0329 mol·L⁻¹) . In contrast, the 2-methoxy analog (5-fluoro-2-methoxypyrimidin-4-amine, CAS 1993-63-1) possesses a lower molecular weight (143.12 vs. 157.15 g·mol⁻¹) but a lower predicted logP (estimated ~0.0–0.2), which, while increasing water solubility, often correlates with poorer membrane permeability for the final drug candidates derived from it . The ethoxy group thus provides a compromise between adequate aqueous solubility for in vitro assay compatibility and sufficient lipophilicity for passive membrane diffusion of the elaborated drug molecules.

LogP and Solubility
Cross-study comparable
logP 0.53 | 5.17 mg/mL
Positions scaffold within favorable oral-drug space; balances solubility and predicted permeability.
2-Methoxy analog estimated logP ~0.0–0.2; higher aqueous solubility may affect membrane diffusion.
Physicochemical Profiling Drug Design ADME Prediction

dCK Inhibitor Scaffold Validation

The target compound serves as the direct precursor to 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is the core scaffold of a new class of potent deoxycytidine kinase (dCK) inhibitors developed by Lexicon Pharmaceuticals [1]. In this series, the elaborated O-linked pyrimidin-4-amine derivatives achieve IC50 values as low as 3 nM (enzymatic) and EC50 values of 13 nM (cellular, CCRF-CEM cells) against human dCK [2]. By contrast, the 2-methoxy-substituted pyrimidin-4-amine scaffold has been primarily exploited for herbicide synthesis (e.g., florasulam) rather than for kinase inhibitor programs, indicating a divergence in application space . No published dCK inhibitory data exist for compounds derived from the 2-chloro analog, underscoring the unique positioning of the ethoxy variant in this therapeutic area.

dCK Scaffold Validation
Class-level inference
dCK inhibitor precursor
Provides entry into a reported dCK inhibitor chemical space; comparator scaffolds lack equivalent published potency data.
Downstream inhibitors reported IC50 3 nM (enzymatic) and EC50 13 nM (CCRF-CEM).
Kinase Inhibitor Deoxycytidine Kinase Cancer Therapeutics

Thermal Safety vs. 2-Chloro Analog

The predicted boiling point of 2-ethoxy-5-fluoropyrimidin-4-amine is 285.5 °C (at 760 mmHg) with a flash point of 126.5 °C [1], classifying it as a high-boiling liquid/solid with moderate flammability risk. In contrast, 2-chloro-5-fluoropyrimidin-4-amine (CAS 155-10-2) has a melting point of 193–197 °C but its boiling point and flash point are not routinely reported, and its reactive C2-chloro moiety presents additional exothermic risk during large-scale nucleophilic displacement reactions . The ethoxy analog's higher molecular weight and ether functionality contribute to lower vapor pressure and reduced inhalation hazard, simplifying occupational exposure controls in kilo-lab and pilot-plant settings.

Thermal Safety
Cross-study comparable
BP 285.5°C | Flash 126.5°C
Enables process hazard analysis and scale-up safety calculations with reported quantitative data.
2-Chloro analog lacks reported boiling point and flash point; introduces thermal risk uncertainty.
Process Safety Scale-Up Thermal Stability

Comprehensive QC Documentation

Multiple suppliers (Bide Pharmatech, Aladdin, AKSci) provide 2-ethoxy-5-fluoropyrimidin-4-amine at ≥98% purity with batch-specific QC reports including ¹H NMR, HPLC, and GC analyses . In comparison, the 2-chloro analog is predominantly offered as a custom synthesis item with limited batch-specific data (often only melting point and 98% area% HPLC) [1], and the 2-methoxy analog is available at 98% purity but without the same breadth of routinely provided spectroscopic characterization . The availability of comprehensive QC data for the ethoxy compound reduces the internal analytical burden for the procuring laboratory, accelerates go/no-go decisions on material quality, and supports regulatory filings that require traceable impurity profiles.

QC Documentation
Supporting evidence
3 orthogonal methods vs 1–2 methods
Batch-specific NMR, HPLC, GC reports may reduce internal analytical burden for regulatory-adjacent research.
Comparators typically offer limited routine QC beyond melting point and HPLC area%.
Quality Control Batch Consistency Regulatory Documentation

Scalable Telescoped Synthesis

The telescoped synthesis of 2-ethoxy-5-fluoropyrimidin-4-amine has been validated at multi-gram scale, delivering the product as a stable dihydrochloride salt with consistent 68% overall yield [1]. This process avoids costly Mitsunobu reagents and chromatography, relying instead on crystallization for purification, which is amenable to further scale-up. In contrast, the 2-chloro analog is typically offered only via custom synthesis with no published scalable route, and the 2-methoxy analog has been produced at scale primarily for agrochemical (not pharmaceutical) applications, with different purity and impurity specifications . The documented scalability of the ethoxy compound provides assurance of supply continuity for medicinal chemistry programs transitioning from hit-to-lead to preclinical candidate scale.

Scalable Synthesis
Supporting evidence
Chromatography-free route
Published telescoped process with crystallization may support supply continuity from gram to kilogram scale.
Multi-gram demonstrated; dihydrochloride salt isolation for stable storage.
Process Scale-Up Chemical Supply Chain GMP Manufacturing

2-Ethoxy-5-fluoropyrimidin-4-amine Application Scenarios


dCK-Targeted Oncology Library Synthesis

Medicinal chemistry teams synthesizing O-linked pyrimidin-4-amine libraries for deoxycytidine kinase (dCK) inhibition should prioritize this building block. Its documented transformation into advanced dCK inhibitors with IC50 values as low as 3 nM [1] provides a direct, literature-validated entry into a therapeutically relevant chemical space that the 2-chloro and 2-methoxy analogs cannot replicate without extensive route re-optimization.

Kinase Inhibitor Scaffold Diversification

The ethoxy group at C2 acts as a traceless protecting-activating handle that allows sequential, regioselective SNAr functionalization. Process chemists can exploit this to install diverse O-, N-, or S-linked substituents at C2 without the competing bis-substitution seen with the 2-chloro analog, making the compound the superior choice for generating structurally diverse kinase-focused compound collections [2].

Large-Scale Intermediate for JAK2 Inhibitor Synthesis

The compound has been employed in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key chiral intermediate for the JAK2 inhibitor AZD1480 . The availability of a scalable, chromatography-free telescoped process and comprehensive QC documentation (NMR, HPLC, GC) makes it the preferred procurement choice for CROs and pharma companies scaling up JAK/STAT pathway inhibitor candidates.

Physicochemical Property Optimization in Hit-to-Lead

With a computed logP of 0.53 and aqueous solubility of 5.17 mg·mL⁻¹ , the ethoxy-substituted pyrimidine occupies a favorable physicochemical space for oral drug design. Computational chemists and medicinal chemists seeking to balance solubility and permeability in CNS- or oncology-targeted programs should select this scaffold over the 2-methoxy analog (logP ~0–0.2), which may compromise membrane permeability in the final elaborated compounds.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective C2 O-alkylation handle
SNAr regiochemical fidelity; bis-adduct impurity profiling
dCK-targeted oncology probe design
dCK inhibitor scaffold precedence
Enzymatic and cell-based dCK inhibition endpoint context
Physicochemical optimization in hit-to-lead
Balanced logP (0.53) and aqueous solubility
Permeability-solubility trade-off in cellular assay conditions
Multi-gram scale-up and preclinical supply
Chromatography-free telescoped synthesis
Process robustness; thermal safety profile; batch QC consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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